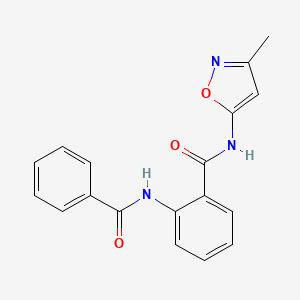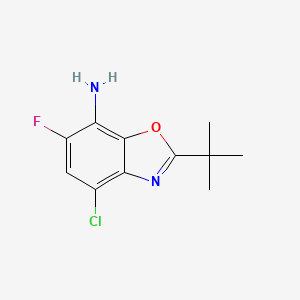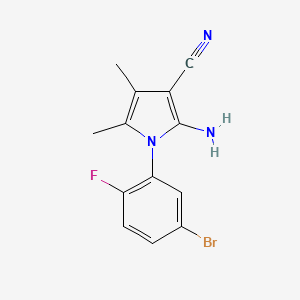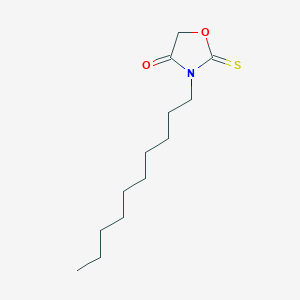
4-Methyl-5-oxopyrrolidin-2-yl piperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-5-oxopyrrolidin-2-yl piperazine-1-carboxylate is a compound that features a pyrrolidine ring fused with a piperazine moiety. This compound is of interest due to its potential applications in medicinal chemistry and drug design. The presence of both pyrrolidine and piperazine rings in its structure allows for diverse biological activities and interactions with various molecular targets.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-oxopyrrolidin-2-yl piperazine-1-carboxylate typically involves the construction of the pyrrolidine ring followed by the introduction of the piperazine moiety. One common synthetic route includes:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions or reductive amination processes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the cyclization and substitution reactions.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
4-Methyl-5-oxopyrrolidin-2-yl piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.
科学研究应用
4-Methyl-5-oxopyrrolidin-2-yl piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Methyl-5-oxopyrrolidin-2-yl piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the structure of the compound.
相似化合物的比较
Similar Compounds
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolizines and pyrrolidine-2-one.
Piperazine Derivatives: Compounds containing the piperazine ring, such as pyrazinamide and other piperazine-based drugs.
Uniqueness
4-Methyl-5-oxopyrrolidin-2-yl piperazine-1-carboxylate is unique due to the combination of both pyrrolidine and piperazine rings in its structure. This dual-ring system allows for diverse biological activities and interactions, making it a valuable compound in medicinal chemistry and drug design.
属性
分子式 |
C10H17N3O3 |
|---|---|
分子量 |
227.26 g/mol |
IUPAC 名称 |
(4-methyl-5-oxopyrrolidin-2-yl) piperazine-1-carboxylate |
InChI |
InChI=1S/C10H17N3O3/c1-7-6-8(12-9(7)14)16-10(15)13-4-2-11-3-5-13/h7-8,11H,2-6H2,1H3,(H,12,14) |
InChI 键 |
QCOUEUAFOWBHCI-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(NC1=O)OC(=O)N2CCNCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-{[2-(2,4-Dimethoxyphenyl)ethyl]amino}-2-benzofuran-1(3H)-one](/img/structure/B12884902.png)


![7-Bromo-5-(1H-pyrrol-2-yl)-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B12884941.png)







